molecular formula C18H23NO3 B033372 8-Isopropyl Etodolac CAS No. 57917-63-2

8-Isopropyl Etodolac

Numéro de catalogue: B033372
Numéro CAS: 57917-63-2
Poids moléculaire: 301.4 g/mol
Clé InChI: JHGYMRJCQPQYJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Isopropyl Etodolac (CAS: 57917-63-2) is a structural analog and impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol and a purity exceeding 95% (HPLC) . The compound features an isopropyl substitution at the 8-position of the pyranobenzindole core, distinguishing it from the parent Etodolac (C₁₇H₂₁NO₃, MW: 287.36 g/mol). Key identifiers include the SMILES string CCC1(CC(=O)O)OCCc2c1[nH]c3c(cccc23)C(C)C and the InChI key InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)... . It is categorized as Etodolac Impurity D in pharmacopeial standards, emphasizing its role in quality control during NSAID manufacturing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl Etodolac typically involves the modification of the Etodolac molecule. One common method starts with 7-ethyl Indole, which reacts with ethyl 2-(ethoxycarbosulfanyl) thioacetate. This intermediate is then reduced using a reducing agent to produce 7-ethyl tryptophol, which is further cyclized and modified to introduce the isopropyl group at the eighth position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as high shear homogenization and ultrasonication to prepare nanoemulsions, which enhance the compound’s stability and bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions

1.1 Oxidation

  • Mechanism : Oxidation modifies functional groups, potentially altering pharmacological activity.
  • Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Application : Structural analysis or synthesis optimization.

1.2 Reduction

  • Mechanism : Reduces intermediates (e.g., ketones) to alcohols or other functional groups.
  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
  • Application : Key step in synthesizing the parent compound etodolac .

1.3 Substitution

  • Mechanism : Introduction of the isopropyl group at the eighth position via alkylation.
  • Reagents : Alkyl halides (e.g., isopropyl bromide) under acid/base catalysis.
  • Application : Enhances COX-2 selectivity compared to the parent compound .

Major Products and By-Products

Reaction Type Primary Product By-Products
OxidationHydroxylated derivativesUnreacted starting material
ReductionAlcohol intermediatesOver-reduced compounds
SubstitutionThis compoundUnreacted alkyl halides

Key Citations

  • Patent US6066741A (1998) details synthesis steps involving sulfuric acid catalysis .
  • FDA documents confirm etodolac’s selective COX-2 inhibition (5–50× higher than COX-1) .
  • PubChem CID 12272840 provides structural and safety data .

Applications De Recherche Scientifique

Pain Management

Topical Formulations
Recent studies have focused on the development of innovative topical formulations to enhance the delivery and efficacy of 8-Isopropyl Etodolac. Research has demonstrated that nanoemulsions can significantly improve drug permeation through the skin, leading to enhanced therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis .

Key Findings:

  • Enhanced Drug Delivery: Nanoemulsion formulations exhibited improved skin permeability and sustained release properties, achieving higher drug concentrations at targeted sites compared to conventional gels .
  • Efficacy in Animal Models: In vivo studies using xylene-induced ear edema and CFA-induced arthritis models showed that these formulations provided a significant reduction in inflammation compared to standard treatments .

Data Table: Efficacy Comparison of Topical Formulations

Formulation Type% Edema InhibitionTime Points (h)
Conventional Gel10.34%6
Nanoemulsion Gel50.65%24

Antimicrobial Activity

Emerging research has also investigated the antimicrobial properties of this compound, particularly its potential as an adjuvant therapy against multidrug-resistant (MDR) pathogens.

Key Findings:

  • Inhibition of Biofilm Formation: Studies indicated that this compound demonstrated significant anti-biofilm activity against gram-positive bacteria such as Enterococcus faecium, while showing limited effects on gram-negative strains .
  • Potential as an Adjuvant: The compound may serve as an adjunctive treatment in antibiotic therapy, particularly against ESKAPE pathogens known for their resistance profiles .

Data Table: Antimicrobial Activity Against Selected Pathogens

PathogenBiofilm Inhibition (%)Remarks
Enterococcus faeciumSignificantEffective against biofilms
Acinetobacter baumanniiLimitedMinimal impact observed

Pharmacological Investigations

Pharmacological studies have highlighted the reduced ulcerogenic properties of certain formulations containing this compound, which enhances patient compliance by minimizing gastrointestinal side effects typically seen with NSAIDs .

Key Findings:

  • Sustained Release Formulations: Novel formulations such as ELGKMs have shown prolonged therapeutic effects (10-12 hours) with reduced toxicity, making them suitable for chronic pain management .
  • Toxicological Safety: Investigations into the safety profile revealed that these formulations maintained effective anti-inflammatory properties without significant adverse effects on gastrointestinal health .

Mécanisme D'action

The mechanism of action of 8-Isopropyl Etodolac is similar to that of Etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever. It is more selective for COX-2 than COX-1, which may result in fewer gastrointestinal side effects .

Comparaison Avec Des Composés Similaires

Structural Comparison with Etodolac Derivatives

8-Isopropyl Etodolac belongs to a family of Etodolac analogs with modifications at the 1- or 8-positions. Key structural analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Position
Etodolac 41340-25-4 C₁₇H₂₁NO₃ 287.36 Parent compound
8-Desethyl Etodolac 41339-67-7 C₁₆H₁₉NO₃ 273.33 8-Ethyl removal
1-Isopropyl Etodolac 849630-65-5 C₁₈H₂₃NO₃ 301.38 1-Isopropyl addition
6-Hydroxy Etodolac N/A C₁₇H₂₁NO₄ 303.36 6-Hydroxylation

Key Differences :

  • 8-Desethyl Etodolac : Lacks the ethyl group at the 8-position, reducing molecular weight and hydrophobicity .
  • 1-Isopropyl Etodolac : Isopropyl substitution at the 1-position may affect binding to cyclooxygenase (COX) enzymes .

Physicochemical Properties

Solubility and Stability

  • This compound: Limited aqueous solubility due to its hydrophobic isopropyl group. Similar to Etodolac, it may require cyclodextrin complexation (e.g., hydroxypropyl-β-cyclodextrin) for enhanced solubility in formulations .
  • Etodolac : Poor water solubility (0.03 mg/mL), improved via inclusion complexes with HP-β-CD (solubility increases to 1.2 mg/mL) .

Pharmacological Comparison

COX Inhibition and Efficacy

  • Etodolac: Selective COX-2 inhibitor (IC₅₀: 35 nM for COX-2 vs. 100 nM for COX-1), reducing inflammation and pain with lower gastrointestinal toxicity than non-selective NSAIDs .
  • This compound: No direct efficacy data available.

Cardiovascular and Gastrointestinal Risks

NSAID Cardiovascular Risk Gastrointestinal Risk
Etodolac Moderate Low (COX-2 selective)
Naproxen Low High
Ibuprofen Low (at low doses) High
This compound Unknown Unknown

Etodolac’s cardiovascular risk profile is comparable to ibuprofen and naproxen in paired analyses but resembles rofecoxib (a high-risk COX-2 inhibitor) in unpaired studies .

Clinical and Industrial Relevance

  • This compound : Primarily used as a reference standard in impurity profiling to ensure Etodolac product quality .
  • Etodolac : Clinically associated with rare cases of acute pancreatitis, necessitating caution in patients with unexplained abdominal pain .

Activité Biologique

8-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selective inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound is reported to be significantly more selective for COX-2 than COX-1, with a selectivity ratio ranging from 5 to 50 times higher . This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Pharmacological Effects

Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been demonstrated in various experimental models. For instance, studies utilizing carrageenan-induced paw edema in rats showed that the compound effectively reduced inflammation, comparable to standard NSAIDs like indomethacin . The effective dose (ED50) values were calculated to demonstrate significant anti-inflammatory potency.

Analgesic Properties
In addition to its anti-inflammatory effects, this compound also exhibits analgesic properties. It has been shown to alleviate pain in models of acute and chronic pain, contributing to its therapeutic utility in conditions such as arthritis and postoperative pain management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Efficacy
    A study synthesized new hydrazone derivatives of Etodolac and evaluated their anti-inflammatory activity using the egg white-induced paw edema model. The results indicated that these derivatives retained significant anti-inflammatory effects, suggesting potential for further development .
  • Pharmacokinetics and Toxicology
    Research involving etodolac-loaded microspheres aimed to enhance drug delivery and retention in biological systems. The findings indicated improved entrapment efficiency and sustained release characteristics, which may lead to enhanced therapeutic outcomes while reducing side effects .
  • Comparative Studies
    Comparative studies have highlighted the differences in biological activity between various derivatives of etodolac. For example, some derivatives exhibited enhanced COX-2 inhibition compared to traditional NSAIDs, indicating a promising avenue for developing more effective anti-inflammatory agents .

Table 1: Selectivity of COX Inhibition by Etodolac Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
This compound19.45 ± 0.0742.1 ± 0.302.16
Indomethacin0.212.6012.38

Table 2: ED50 Values for Anti-inflammatory Activity

CompoundED50 (µM)
This compound9.17
Indomethacin11.60

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the solubility of 8-Isopropyl Etodolac in oral formulations?

  • Methodological Answer : Solubility enhancement can be achieved using solid dispersion techniques with carriers like Gelucire 50/13. Studies demonstrate a 25-fold solubility increase when this compound is combined with Gelucire 50/13 in a 1:2 ratio. This is attributed to hydrogen bonding and the formation of stable amorphous dispersions. Flowability and yield improve with adsorbents like Aerosil 200 during melt dispersion granulation .
  • Key Parameters : Carrier-to-drug ratio, temperature during melt dispersion, and post-compression tablet hardness (4–4.3 kg/cm²) to ensure mechanical stability .

Q. How can UV-Vis spectrophotometry be validated for quantifying this compound in dissolution studies?

  • Methodological Answer : A redox-based UV-Vis method involves reducing Fe³⁺ to Fe²⁺ using this compound, followed by complexation with 2,2'-bipyridyl. Absorbance is measured at 500 nm, with linearity confirmed across 0.5–20 µg/mL. Validation includes recovery tests (e.g., 99.2–101.8% accuracy in tablet analysis) and inter-day precision checks (RSD <2%) .
  • Application : Suitable for labs lacking HPLC/GC infrastructure.

Q. What in vitro dissolution protocols are recommended for evaluating this compound tablets?

  • Methodological Answer : Use USP Type II apparatus with HCl buffer (pH 1.2, 900 mL, 37°C, 50 rpm). Withdraw samples at 10, 20, 30, and 60 minutes. Calculate dissolution efficiency (%DE), mean dissolution time (MDT), and DP10 (dissolved percentage at 10 minutes). Statistical analysis (e.g., one-way ANOVA) confirms significance (p <0.05) in formulation comparisons .

Advanced Research Questions

Q. How can the R-isomer of this compound be separated and quantified in bulk drug samples?

  • Methodological Answer : Normal-phase liquid chromatography (NP-LC) with a chiral stationary phase resolves the R-isomer. Method validation includes recovery experiments (0.25–0.75% spiked concentrations, triplicate analysis) and solution stability checks (48-hour room-temperature testing with 6-hour interval sampling). Accuracy is confirmed via slope and intercept from calibration curves .
  • Statistical Rigor : Use %RSD (<5%) and linear regression (R² >0.995) for precision.

Q. What experimental designs address contradictions in solubility and dissolution data for this compound formulations?

  • Methodological Answer : Contradictions arise from carrier ratios (e.g., Gelucire 50/13 beyond 1:2 shows plateaued solubility). Optimize using response surface methodology (RSM) to model interactions between variables (e.g., carrier concentration, granulation time). Validate with ANOVA to identify significant factors (p <0.05) and ensure dissolution profiles meet USP criteria .
  • Case Study : Post-compression hardness variations (4.06–4.27 kg/cm²) influence dissolution rates; higher hardness may delay disintegration .

Q. How do COX-2 inhibition studies of this compound integrate in vivo and in vitro data?

  • Methodological Answer : In rat models, intraperitoneal administration (10 mg/kg) reduces surgery-induced corticosterone (CORT) levels. Blood sampling at 1–6 hours post-surgery detects CORT via ELISA. Parallel in vitro assays (e.g., PG synthesis inhibition in cell lines) correlate IC50 values with plasma concentrations. Statistical analysis uses t-tests to compare treated vs. control groups (p <0.05) .
  • Ethical Considerations : Follow 3R principles (replacement, reduction, refinement) for animal studies .

Q. What computational methods predict the bioactive conformation of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) and Fukui functions to identify reactive sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with COX-2 (PDB ID: 5KIR). Validate using experimental IC50 data and compare with analogs (e.g., etodolac derivatives) .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dissolution efficiency (%DE) and tablet hardness data?

  • Methodological Answer : Use one-way ANOVA with post-hoc Tukey tests to compare formulations. Report mean ± SD (e.g., hardness: 4.13±0.38 kg/cm²) and significance thresholds (p <0.05 for Gelucire formulations). For %DE, apply non-linear regression to dissolution profiles and calculate area under the curve (AUC) .

Q. What are the best practices for reporting isomer purity in compliance with ICH guidelines?

  • Methodological Answer : Include system suitability tests (e.g., resolution >2.0 between isomers), validation parameters (accuracy, precision, LOD/LOQ), and stability-indicating assays (forced degradation under heat/light). Reference USP monographs for acceptance criteria .

Propriétés

IUPAC Name

2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGYMRJCQPQYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57917-63-2
Record name 8-Isopropyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.